molecular formula C16H19NO3 B11612930 (4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one

(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B11612930
M. Wt: 273.33 g/mol
InChI Key: RKNZKLVITBLWRY-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a pentyloxybenzylidene group attached to the oxazole ring

Preparation Methods

The synthesis of (4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1,2-oxazol-5(4H)-one and 4-(pentyloxy)benzaldehyde.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-methyl-1,2-oxazol-5(4H)-one and 4-(pentyloxy)benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the benzylidene linkage.

    Reaction Conditions: The reaction is typically conducted under reflux conditions in an appropriate solvent, such as ethanol or methanol, to ensure complete conversion of the starting materials to the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene moiety can be replaced with other groups using appropriate reagents and conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound is being explored for its potential pharmacological properties, including its ability to interact with specific molecular targets.

    Industry: In the industrial sector, it may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one can be compared with other similar compounds, such as:

    (4E)-3-methyl-4-[4-(methoxy)benzylidene]-1,2-oxazol-5(4H)-one: This compound has a methoxy group instead of a pentyloxy group, which may result in different chemical and biological properties.

    (4E)-3-methyl-4-[4-(ethoxy)benzylidene]-1,2-oxazol-5(4H)-one: The ethoxy derivative may exhibit different reactivity and interactions compared to the pentyloxy derivative.

    (4E)-3-methyl-4-[4-(butoxy)benzylidene]-1,2-oxazol-5(4H)-one: The butoxy derivative is another similar compound with potential variations in its properties.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(4E)-3-methyl-4-[(4-pentoxyphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C16H19NO3/c1-3-4-5-10-19-14-8-6-13(7-9-14)11-15-12(2)17-20-16(15)18/h6-9,11H,3-5,10H2,1-2H3/b15-11+

InChI Key

RKNZKLVITBLWRY-RVDMUPIBSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.